![molecular formula C10H11FO B2792118 [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol CAS No. 1278662-25-1](/img/structure/B2792118.png)
[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol, also known as FCPM, is a cyclopropyl-containing compound that has been synthesized and studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and have been shown to play a role in the regulation of calcium signaling and oxidative stress. [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol has been found to enhance the activity of sigma-1 receptors, leading to increased neuroprotection and improved cognitive function.
Biochemical and Physiological Effects
[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the inhibition of inflammation. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol in lab experiments is its high affinity for sigma-1 receptors, which allows for the selective modulation of these receptors without affecting other cellular processes. However, one limitation of using [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol. One area of research is the development of more selective and potent sigma-1 receptor modulators, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol in vivo.
Synthesemethoden
The synthesis of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol involves the reaction of 4-fluorobenzylmagnesium bromide with cyclopropylcarbonyl chloride in the presence of a catalyst. The resulting product is then reduced with lithium aluminum hydride to produce [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, oxidative stress, and neuroprotection. [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPZTCKFPWLUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenyl)cyclopropyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2792038.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2792040.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2792041.png)
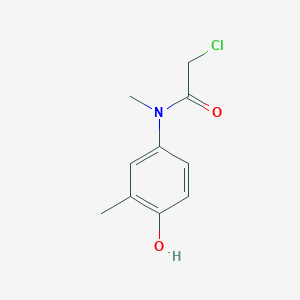
![9-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792043.png)
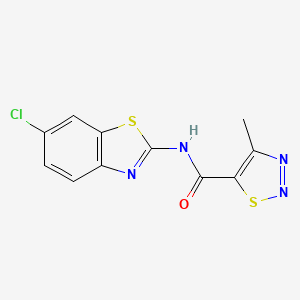
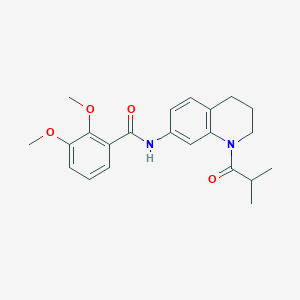
![1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2792049.png)
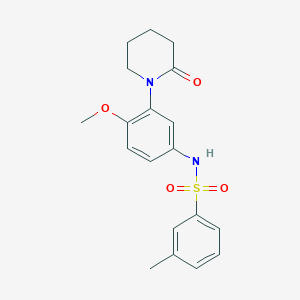
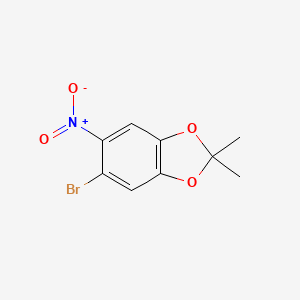

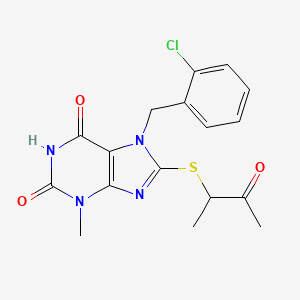
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B2792056.png)